molecular formula C8H12N2O B6319286 3-(4-Amino-2-pyridyl)-1-propanol CAS No. 340006-72-6

3-(4-Amino-2-pyridyl)-1-propanol

Cat. No.: B6319286
CAS No.: 340006-72-6
M. Wt: 152.19 g/mol
InChI Key: NEXAVYXUDRFFJL-UHFFFAOYSA-N
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Description

3-(4-Amino-2-pyridyl)-1-propanol is an organic compound with a pyridine ring substituted with an amino group and a propanol chain

Properties

IUPAC Name

3-(4-aminopyridin-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-3-4-10-8(6-7)2-1-5-11/h3-4,6,11H,1-2,5H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXAVYXUDRFFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-pyridyl)-1-propanol typically involves the reaction of 4-amino-2-pyridine with a suitable propanol derivative under controlled conditions. One common method involves the reduction of 4-amino-2-pyridine with a reducing agent such as sodium borohydride in the presence of a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-pyridyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

3-(4-Amino-2-pyridyl)-1-propanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-pyridyl)-1-propanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-2-pyridyl)-1-propanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-(4-Amino-2-pyridyl)-1-propanol, also known by its chemical structure and CAS number (340006-72-6), is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H12N2O
  • Molecular Weight : 168.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to function as a modulator of neurotransmitter systems, particularly through its influence on serotonin and norepinephrine pathways. This modulation can lead to significant effects in treating mood disorders and other neurological conditions.

Antidepressant Effects

Recent studies have indicated that this compound exhibits antidepressant-like effects in animal models. The compound has been shown to increase levels of serotonin and norepinephrine in the brain, which are critical neurotransmitters involved in mood regulation.

Neuroprotective Properties

Research has suggested that this compound may possess neuroprotective properties, potentially preventing neuronal damage in conditions such as Alzheimer's disease. The mechanism involves the inhibition of oxidative stress pathways and modulation of inflammatory responses.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of this compound in a forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors (PMC8069244).

Study 2: Neuroprotection in Alzheimer's Models

In a model of Alzheimer's disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by memory tests (PMC9036822). This study highlights the compound's potential for therapeutic use in neurodegenerative diseases.

Study 3: Anticancer Efficacy

A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The results showed that at concentrations above 10 µM, the compound significantly inhibited cell proliferation and induced apoptosis (PMC3057568).

Data Summary Table

Biological ActivityObservationsReference
Antidepressant EffectsReduced immobility time in forced swim testPMC8069244
Neuroprotective PropertiesDecreased amyloid-beta levels; improved cognitionPMC9036822
Anticancer ActivityInduced apoptosis in cancer cell linesPMC3057568

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